- Preparation of pyridopyrazine derivatives for use as Syk inhibitors, World Intellectual Property Organization, , ,
Cas no 959972-40-8 (2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly specialized boron compound with unique structural properties. It exhibits excellent thermal stability and chemical inertness, making it suitable for various applications in organic synthesis. The compound's distinctive tetramethyl substitution enhances its solubility and reactivity, facilitating its use in complex organic transformations.
959972-40-8 structure
Product Name:2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:959972-40-8
MF:C15H23BO4
MW:278.151725053787
MDL:MFCD23143157
CID:1072999
PubChem ID:68465443
Update Time:2025-07-15
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane
- 2-[4-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- W17689
- AKOS016339771
- (4-(2-Methoxyethoxy)phenyl)boronic Acid pinacol ester
- CS-0061106
- 2-(4-(2-methoxyethoxyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-1706255
- 959972-40-8
- MFCD23143157
- FSGMVMFQGDREIJ-UHFFFAOYSA-N
- DB-292521
- 2-[4-(2-Methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- AS-2603
- SCHEMBL2981665
- 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD23143157
- Inchi: 1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-10-17-5/h6-9H,10-11H2,1-5H3
- InChI Key: FSGMVMFQGDREIJ-UHFFFAOYSA-N
- SMILES: O(CCOC)C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1
Computed Properties
- Exact Mass: 278.16900
- Monoisotopic Mass: 278.1689394 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 278.15
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- PSA: 36.92000
- LogP: 2.01100
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219551-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 95+% | 1g |
$82 | 2021-08-04 | |
| Chemenu | CM219551-5g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 95+% | 5g |
$248 | 2021-08-04 | |
| ChemScence | CS-0061106-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 96.37% | 1g |
$125.0 | 2022-04-26 | |
| ChemScence | CS-0061106-5g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 96.37% | 5g |
$350.0 | 2022-04-26 | |
| TRC | B485968-100mg |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B485968-250mg |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 250mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B485968-500mg |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 500mg |
$ 144.00 | 2023-04-18 | ||
| TRC | B485968-1g |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 1g |
$ 170.00 | 2022-06-07 | ||
| AK Scientific | AMTB580-250mg |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 97% | 250mg |
$47 | 2025-02-18 | |
| AK Scientific | AMTB580-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 97% | 1g |
$125 | 2025-02-18 |
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 50 °C; 50 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2683015-38-3 Solvents: Dimethylacetamide ; 10 min, rt; 8 h, rt
Reference
- Chemoselective, scalable nickel-electrocatalytic O-arylation of alcohols, ChemRxiv, 2021, 1, 1-12
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Reference
- Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Tosyl chloride , Triethylamine Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; 12 h, 60 °C
1.2 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; 12 h, 60 °C
Reference
- Biphenyl compound as ccr2/ccr5 receptor antagonist, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
Reference
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 100 °C
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- Preparation of pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives as Btk kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt
Reference
- Substituted 3-cyanopyridines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and inflammatory diseases, United States, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C
Reference
- Heterocyclic compound and application as PCSK9 inhibitors, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 50 °C; 50 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Preparation of pyridopyrazine compounds as novel syk inhibitors, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Triphenylphosphine , 1,1′-(azodicarbonyl)dipiperidine Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
Reference
- Preparation of 3-(arylamino)-5-amino-1H-1,2,4-triazoles as antiviral compounds, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Dimethylacetamide ; 10 min, rt; 8 h
Reference
- Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols, Angewandte Chemie, 2021, 60(38), 20700-20705
Production Method 12
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; overnight, 50 °C
Reference
- Preparation of N-((2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl) carboxamides as inhibitors of fibroblast activation protein, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; overnight, reflux
Reference
- Novel 5-amino-2-thioimidazole compounds as TGR5 agonists and their preparation, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, 85 °C
Reference
- Preparation of pyrimidine compounds as modulators of cystic fibrosis transmembrane regulators (CFTR), United States, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 90 °C
Reference
- Preparation of substituted pyrazolopyridines as AXL inhibitors, World Intellectual Property Organization, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
Reference
- Compound serving as btk inhibitor, preparation method therefor, and use thereof, World Intellectual Property Organization, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
Reference
- Compound as brain-permeable BTK or HER2 inhibitor, preparation method, and application, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Reference
- Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases, World Intellectual Property Organization, , ,
Production Method 19
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C
Reference
- Benzimidazole compound, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Production Method 20
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methyl isobutyl ketone ; 5 min, rt
1.2 rt; 21 h, reflux
1.2 rt; 21 h, reflux
Reference
- Preparation of N-tetrazolyl triazinecarboxamides as herbicides, World Intellectual Property Organization, , ,
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 1-Bromo-2-methoxyethane
- m-PEG2-Tos
- 1-Bromo-4-(2-methoxyethoxy)benzene
- 4-Hydroxyphenylboronic acid pinacol ester
- Bis(pinacolato)diborane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A922476
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:32
Price ($):497.0
Email:sales@amadischem.com
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
-
Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Purity:99%
Quantity:5g
Price ($):497.0